molecular formula C15H11N3O2S B5806284 2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE CAS No. 3790-06-5

2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE

Cat. No.: B5806284
CAS No.: 3790-06-5
M. Wt: 297.3 g/mol
InChI Key: PSXFZKHQJJCJDJ-LZYBPNLTSA-N
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Description

2-[(2E)-2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazin-1-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked via a hydrazone bridge to a 1,3-benzodioxolyl group. The benzothiazole moiety (C₇H₅NS) is a bicyclic aromatic system with sulfur and nitrogen atoms, while the 1,3-benzodioxolyl group (C₇H₅O₂) introduces an oxygen-rich aromatic fragment. This compound is synthesized through a condensation reaction between a benzothiazol-2-ylhydrazine derivative and a 1,3-benzodioxol-5-carbaldehyde, analogous to methods described for hydrazone formation in related systems . Structural validation of such compounds often employs single-crystal X-ray diffraction (SC-XRD), supported by software like SHELX and ORTEP , ensuring precise determination of molecular geometry .

Properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c1-2-4-14-11(3-1)17-15(21-14)18-16-8-10-5-6-12-13(7-10)20-9-19-12/h1-8H,9H2,(H,17,18)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXFZKHQJJCJDJ-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80430043
Record name NSC35583
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80430043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3790-06-5
Record name NSC35583
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35583
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC35583
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80430043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 2-hydrazinyl-1,3-benzothiazole under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the reaction mixture being refluxed for several hours to ensure complete condensation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzothiazole compounds often exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The hydrazone moiety may enhance these effects by acting as a chelator for metal ions, which can be crucial in targeting cancer cells.

Antimicrobial Properties

The benzodioxole structure is known for its antimicrobial activity. Compounds containing this moiety have been tested against a range of bacteria and fungi, showing significant inhibitory effects . The potential of 2-[(2E)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]hydrazin-1-yl]-1,3-benzothiazole as an antimicrobial agent is an area of active investigation.

Neuroprotective Effects

There is emerging evidence that compounds with similar structures can exert neuroprotective effects, potentially through antioxidant mechanisms. These properties make them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Supramolecular Chemistry

The compound's ability to form supramolecular structures through π–π stacking and hydrogen bonding interactions allows for its use in material science. It can be incorporated into polymer matrices to enhance mechanical properties or as a functional additive in coatings .

Sensors and Electronics

Due to its electronic properties, 2-[(2E)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]hydrazin-1-yl]-1,3-benzothiazole may find applications in the development of organic semiconductors or sensors. Its ability to interact with light could be harnessed for photonic applications .

Photodegradation Studies

The environmental stability of this compound makes it suitable for studies on photodegradation processes. Understanding how such compounds degrade under UV light can inform their safety profiles when released into the environment .

Bioremediation Potential

Given its biological activity, there is potential for this compound in bioremediation efforts, particularly in the degradation of pollutants or as an agent to stimulate microbial activity in contaminated environments .

Case Studies

StudyFocusFindings
Vera-DiVaio et al. (2009)Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells with related benzothiazole derivatives.
Asiri et al. (2012)Structural AnalysisAnalyzed the crystal structure revealing important supramolecular interactions that may influence biological activity.
ResearchGate Publication (2010)Antimicrobial ActivityReported broad-spectrum antimicrobial effects of benzodioxole derivatives similar to the target compound.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[(2E)-2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazin-1-yl]-1,3-benzothiazole with structurally related compounds from the literature:

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Synthesis Method Structural Analysis
Target Compound Benzothiazole Hydrazone, 1,3-Benzodioxolyl 296.33 Condensation of hydrazine and aldehyde SC-XRD, spectroscopy
(E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide Imidazole-hydrazone 1,3-Benzodioxolyl, chlorophenyl, carboxamide ~413.84* Reflux in ethanol with acetic acid SC-XRD
2-Aryl-1-hydroxy-5-(2-thenoyl)benzimidazole 3-oxides Benzimidazole Hydroxyl, thenoyl, aryl ~300–350* Reaction of quinone dioxime with aldehydes Spectroscopy
Methyl 6-[(2E)-2-(4-hydroxy-2,6-dimethoxyphenylmethylidene)hydrazinyl]-6-oxohexanoate Hydrazone-ester Methoxy, hydroxyl, ester 338.13 Condensation and esterification Spectroscopy
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one Piperazino-propenone 1,3-Benzodioxolyl, methoxyphenyl, propenone ~475.54* Multi-step organic synthesis Spectroscopy

*Molecular weights estimated based on structural formulas.

Key Observations:

Structural Motifs :

  • The target compound shares the 1,3-benzodioxolyl group with compounds in , which is often associated with enhanced bioavailability and binding affinity in medicinal chemistry.
  • The hydrazone bridge (N=N) is common in and critical for forming Schiff bases, which are pivotal in coordination chemistry and enzyme inhibition .

Synthetic Routes: Hydrazone formation via condensation reactions (e.g., hydrazine + aldehyde/ketone) is a universal strategy, as seen in the target compound , and . More complex derivatives (e.g., ) require multi-step syntheses, including piperazine coupling and propenone formation.

Analytical Techniques :

  • SC-XRD is the gold standard for confirming hydrazone geometry and ring puckering (e.g., ), while spectroscopy (NMR, IR) is widely used for functional group identification .

Molecular Complexity :

  • The target compound (MW 296.33) is less bulky than (MW ~475.54) but more complex than simple benzimidazole derivatives , highlighting a balance between synthetic feasibility and structural diversity.

Biological Activity

The compound 2-[(2E)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]hydrazin-1-yl]-1,3-benzothiazole is a derivative of benzothiazole and hydrazine, known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological properties, including antibacterial, antifungal, and anticancer effects.

Structural Characteristics

The molecular structure of the compound features a benzothiazole core linked to a hydrazine moiety and a benzodioxole group. This unique arrangement contributes to its biological activity, as the presence of these functional groups is often associated with various pharmacological effects.

Table 1: Structural Features of the Compound

ComponentDescription
Molecular FormulaC17H14N4O3S
Molecular Weight342.38 g/mol
Key Functional GroupsBenzothiazole, Benzodioxole, Hydrazine

Antibacterial and Antifungal Activity

Research indicates that derivatives of benzothiazoles exhibit significant antibacterial and antifungal properties. For instance, compounds containing the benzothiazole framework have been shown to inhibit the growth of various bacterial strains and fungi. The incorporation of the hydrazine component may enhance these effects due to its ability to interact with microbial enzymes.

  • Case Study : A study reported that similar benzothiazole derivatives demonstrated minimal inhibitory concentrations (MIC) against Staphylococcus aureus and Candida albicans in vitro. The observed MIC values were around 50 μg/mL for effective compounds .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been widely studied. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Research Findings : A recent investigation into related compounds revealed that they could inhibit the interaction between amyloid beta peptide and its binding partners, which is implicated in Alzheimer's disease. This suggests that similar mechanisms may be at play for the compound under consideration . Additionally, derivatives were evaluated for their antiproliferative effects on human cancer cell lines such as MDA-MB-231 (breast) and SK-Hep-1 (liver), with some exhibiting IC50 values in the low micromolar range .

The biological activity of 2-[(2E)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]hydrazin-1-yl]-1,3-benzothiazole is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
  • DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Q & A

Q. How to resolve inconsistencies in reported biological targets (e.g., kinase vs. DNA binding)?

  • Methodological Answer :
  • Target Deconvolution : Use thermal shift assays to identify protein targets (ΔTm_m >2°C indicates binding).
  • Competitive Assays : Co-incubate with known kinase inhibitors (e.g., staurosporine) to assess specificity.
  • Computational Modeling : Perform molecular dynamics simulations (100 ns) to compare binding modes .

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